molecular formula C11H16O3 B2621460 Ethyl 7-oxospiro[2.5]octane-4-carboxylate CAS No. 1312536-66-5

Ethyl 7-oxospiro[2.5]octane-4-carboxylate

Cat. No. B2621460
Key on ui cas rn: 1312536-66-5
M. Wt: 196.246
InChI Key: NWXYPZKLXMQQJD-UHFFFAOYSA-N
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Patent
US08759366B2

Procedure details

The product of Step 1 (1.698 g, 6.33 mmol) was dissolved in methanol (6 ml). Potassium fluoride (0.404 g, 6.96 mmol) was added, and the solution was maintained at room temperature for 1 hour. The solution was concentrated in vacuo. Purification via silica gel column chromatography (0-25% EtOAc:Hexanes) afforded ethyl 7-oxospiro[2.5]octane-4-carboxylate (251 mg, 20%) as a colorless oil. 1H NMR (500 MHz, CDCl3) δ 4.27-4.14 (m, 2H), 2.90 (d, J=14.9, 1H), 2.66 (ddd, J=5.6, 11.4, 16.8, 1H), 2.42-2.25 (m, 2H), 2.15-2.04 (m, 2H), 1.68 (d, J=14.9, 1H), 1.34-1.26 (m, 3H), 0.76-0.67 (m, 1H), 0.50-0.40 (m, 2H), 0.40-0.31 (m, 1H).
Name
product
Quantity
1.698 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.404 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[O:3][C:4]1[CH2:11][C:8]2([CH2:10][CH2:9]2)[CH:7]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH2:6][CH:5]=1.[F-].[K+]>CO>[O:3]=[C:4]1[CH2:11][C:8]2([CH2:9][CH2:10]2)[CH:7]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH2:6][CH2:5]1 |f:1.2|

Inputs

Step One
Name
product
Quantity
1.698 g
Type
reactant
Smiles
C[Si](OC1=CCC(C2(CC2)C1)C(=O)OCC)(C)C
Name
Quantity
6 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.404 g
Type
reactant
Smiles
[F-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification via silica gel column chromatography (0-25% EtOAc:Hexanes)

Outcomes

Product
Name
Type
product
Smiles
O=C1CCC(C2(CC2)C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 251 mg
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 20.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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